molecular formula C18H19NO2 B5599701 N-tert-butyl-9H-xanthene-9-carboxamide

N-tert-butyl-9H-xanthene-9-carboxamide

Cat. No.: B5599701
M. Wt: 281.3 g/mol
InChI Key: LBYLSTHLFWFOBR-UHFFFAOYSA-N
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Description

N-tert-butyl-9H-xanthene-9-carboxamide is a chemical building block and research compound based on the privileged xanthene scaffold, intended for research use only. It is not for diagnostic or therapeutic applications. The xanthene-9-carboxamide structure is a recognized pharmacophore in medicinal chemistry research. Scientific literature has documented closely related analogues as potent, orally active positive allosteric modulators of the metabotropic glutamate receptor 1 (mGlu1), which is a significant target in neuroscience research for understanding neurological disorders . Other research into the structure-activity relationships of xanthene carboxamides has identified them as potent antagonists of the CCR1 chemokine receptor, highlighting their potential as tools for investigating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis . This derivative, featuring a tert-butyl amide group, is offered as a novel analogue for the exploration of structure-activity relationships (SAR). It is suitable for scientists developing new chemical probes and for screening in various biological assays. As with all compounds in this class, researchers are responsible for determining the specific biological activity and mechanism of action of this particular derivative in their experimental systems. This product is strictly for laboratory research and is not intended for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-18(2,3)19-17(20)16-12-8-4-6-10-14(12)21-15-11-7-5-9-13(15)16/h4-11,16H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYLSTHLFWFOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320885
Record name N-tert-butyl-9H-xanthene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

349401-21-4
Record name N-tert-butyl-9H-xanthene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Studies of N Tert Butyl 9h Xanthene 9 Carboxamide

Retrosynthetic Analysis of N-tert-butyl-9H-xanthene-9-carboxamide

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into readily available starting materials. The primary disconnection for this compound is the amide bond (C-N bond), a common and reliable disconnection in organic synthesis. This leads to two key precursors: 9H-xanthene-9-carboxylic acid and tert-butylamine (B42293).

A further disconnection on the 9H-xanthene-9-carboxylic acid intermediate at the C9-carboxyl bond suggests a synthesis from a 9H-xanthene anion (or an equivalent nucleophile) and a carboxyl source, such as carbon dioxide. The 9H-xanthene precursor can be traced back to xanthone (B1684191) through a reduction reaction. This multi-step approach, starting from commercially available xanthone, forms the basis of classical synthetic routes. google.com

Classical Synthetic Approaches for this compound Synthesis

Classical methods for synthesizing this compound typically involve the initial preparation of the key intermediate, 9H-xanthene-9-carboxylic acid, followed by an amidation reaction.

A well-established route begins with xanthone. google.com The synthesis proceeds through the following key steps:

Reduction of Xanthone: Xanthone is reduced to 9H-xanthene. A common method for this transformation is the Huang-Minlon reduction, which utilizes hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521). google.com This step effectively removes the carbonyl group at the 9-position.

Carboxylation of 9H-Xanthene: The 9H-xanthene is then deprotonated at the C9 position using a strong base, such as sodium hydride or n-butyllithium, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). google.com The resulting carbanion is a potent nucleophile that reacts with carbon dioxide gas bubbled through the solution at low temperatures (e.g., -78 to -40 °C). Subsequent acidification yields 9H-xanthene-9-carboxylic acid. google.com A patent describing this process reports yields of over 80% with high purity ( >99% by GC) without the need for extensive purification. google.com

Amide Formation: The final step is the coupling of 9H-xanthene-9-carboxylic acid with tert-butylamine. This is typically achieved by first activating the carboxylic acid. One common method involves converting the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 9H-xanthene-9-carbonyl chloride is then reacted with tert-butylamine to form the desired amide. researchgate.net Alternatively, peptide coupling agents such as carbonyldiimidazole (CDI) can be used to facilitate the direct amidation reaction. researchgate.net

Optimization of these steps involves careful control of reaction conditions, such as temperature, reaction time, and choice of base and solvent, to maximize yield and purity at each stage.

The choice of catalyst and reaction conditions is critical in both the synthesis of the xanthene backbone and the final amidation step.

Synthesis of the Xanthene Core: The synthesis of xanthene derivatives, in general, has been accomplished using a wide array of catalysts, particularly in one-pot condensation reactions involving aldehydes and activated methylene (B1212753) compounds. nih.govnih.gov While not all are directly applied to the specific route from xanthone, they highlight the diversity of catalytic systems available for forming the xanthene nucleus. The influence of these catalysts often lies in their ability to act as Lewis or Brønsted acids, activating substrates and facilitating cyclization.

Interactive Table: Catalysts for the Synthesis of Various Xanthene Derivatives

CatalystTypical ConditionsKey AdvantagesReference
Zinc Acetate (Zn(OAc)₂)Ultrasound, EthanolLow cost, environmentally friendly, high compatibility nih.govunito.it
Ceric Ammonium (B1175870) Nitrate (CAN)Isopropanol, 50 °C, UltrasoundEfficient for 1,8-dioxo-octahydroxanthenes nih.govnih.gov
Nano-AlPO₄/Ti(IV)Solvent-free, 90 °CReusable, high yields, short reaction times tandfonline.com
Perchloric acid (HClO₄)Glacial acetic acid, UltrasoundGood to excellent yields under mild conditions nih.govunito.it
Ionic LiquidsSolvent-free or in waterEco-friendly alternative to volatile organic solvents nih.govresearchgate.net
Copper-modified NaY ZeoliteEthanol, 60 °CHeterogeneous, easily recovered and reused rsc.orgchemmethod.com

Amide Bond Formation: For the specific conversion of 9H-xanthene-9-carboxylic acid to its N-tert-butyl amide, the reaction conditions are dictated by the chosen coupling method.

Acyl Chloride Route: The formation of the acyl chloride with SOCl₂ is often performed neat or in a non-protic solvent, followed by the addition of the amine in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

Coupling Reagent Route: The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) requires careful temperature control to avoid side reactions and racemization if chiral centers are present. nih.gov These reactions are typically run in aprotic solvents like dichloromethane (B109758) or dimethylformamide. The mechanism involves the formation of a highly reactive O-acylisourea intermediate. researchgate.net

An alternative, though less direct, classical approach is the Ritter reaction, where a nitrile reacts with a source of a tert-butyl cation (like di-tert-butyl dicarbonate) in the presence of a catalyst such as Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). researchgate.net This method can be performed under solvent-free conditions at room temperature, offering an efficient route to N-tert-butyl amides from different precursors. researchgate.net

Emerging Green Chemistry Methodologies for this compound Production

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. For the synthesis of this compound, green methodologies focus on reducing solvent use, improving atom economy, and utilizing sustainable reaction media.

Solvent-Free Synthesis: A significant advancement in the synthesis of the xanthene precursor is the development of solvent-free reaction conditions. researchgate.netresearchgate.net Numerous studies report the successful one-pot synthesis of various xanthene derivatives by heating a mixture of reactants with a solid-supported or heterogeneous catalyst. tandfonline.comrsc.org For example, nano-AlPO₄/Ti(IV) has been used as a reusable catalyst for the three-component synthesis of tetrahydrobenzo[a]xanthen-11-ones at 90 °C under solvent-free conditions, affording high yields and allowing for easy catalyst recovery. tandfonline.com Another approach uses a Preyssler-type heteropolyacid catalyst at 120 °C, which can also be recovered and reused. researchgate.net These methods reduce pollution, lower costs, and simplify operational procedures. tandfonline.com

Aqueous Medium Synthesis: Water is considered the ultimate green solvent. While many organic reactions are challenging in water, methodologies are being developed to overcome these hurdles. The synthesis of xanthene derivatives has been achieved in water using catalysts like silica-supported ammonium dihydrogen phosphate (B84403) under ultrasound irradiation. unito.it For the amidation step, direct catalytic dehydrative condensation of carboxylic acids with aqueous ammonia (B1221849) has been reported using diboronic acid anhydride (B1165640) catalysts, representing a significant step towards greener amide synthesis. rsc.org Electrochemical methods for forming carboxamides in aqueous media have also been developed, avoiding the need for chemical oxidants. rsc.org Applying these principles to the synthesis of this compound could significantly improve its environmental footprint.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govjocpr.com

The formula for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com

Classical multi-step syntheses often suffer from poor atom economy. nih.gov For instance, in the amidation of 9H-xanthene-9-carboxylic acid using a coupling agent like DCC (C₁₃H₂₂N₂), a large molecule of dicyclohexylurea (DCU) is generated as a stoichiometric byproduct that is not incorporated into the final product.

Interactive Table: Atom Economy Comparison for Amidation Step

Reaction TypeGeneral EquationByproductsAtom Economy
DCC CouplingR-COOH + R'-NH₂ + DCC → R-CONHR' + DCUDicyclohexylurea (DCU)Low (significant mass of DCU is waste)
Acyl Chloride RouteR-COOH + SOCl₂ → R-COCl + SO₂ + HCl R-COCl + R'-NH₂ → R-CONHR' + HClSO₂, HClPoor (atoms from SOCl₂ are waste)
Catalytic DehydrationR-COOH + R'-NH₂ --(catalyst)--> R-CONHR' + H₂OWater (H₂O)Very High (only water is lost)

Mechanistic Investigations of this compound Formation

The formation of this compound typically proceeds through the reaction of an activated derivative of 9H-xanthene-9-carboxylic acid with tert-butylamine. The direct condensation of the carboxylic acid with the amine is generally inefficient and requires high temperatures, which can lead to side reactions. Therefore, activating the carboxyl group is a common strategy.

Two primary pathways for the synthesis are generally considered: the acyl chloride pathway and the use of coupling reagents.

The elucidation of the precise reaction pathway and the identification of intermediates are critical for understanding the mechanism of this compound synthesis.

Acyl Chloride Pathway:

A common and straightforward method for synthesizing amides is through the conversion of the carboxylic acid to a more reactive acyl chloride. In this pathway, 9H-xanthene-9-carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 9H-xanthene-9-carbonyl chloride.

The proposed mechanism for this activation step involves the nucleophilic attack of the carboxylic acid oxygen on the sulfur (in SOCl₂) or carbonyl carbon (in (COCl)₂), followed by the elimination of a leaving group to form a highly reactive intermediate, which then undergoes nucleophilic attack by the chloride ion.

Once the 9H-xanthene-9-carbonyl chloride is formed, it readily reacts with tert-butylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of tert-butylamine, being nucleophilic, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide product, this compound. A base, such as pyridine (B92270) or an excess of tert-butylamine, is often added to neutralize the hydrochloric acid (HCl) generated during the reaction. researchgate.netnih.gov

Pathway Involving Coupling Reagents:

Peptide coupling reagents are widely used to facilitate amide bond formation under milder conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are employed. nih.gov

When a carbodiimide (B86325) is used, the carboxylic acid (9H-xanthene-9-carboxylic acid) adds to one of the double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. researchgate.netuni-kiel.de This intermediate is a potent acylating agent.

There are two subsequent possibilities for the reaction with the amine:

Direct Attack: The tert-butylamine can directly attack the O-acylisourea intermediate, leading to the formation of the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used).

Formation of an Active Ester: If an additive like HOBt is present, it can react with the O-acylisourea intermediate to form an active ester (HOBt-ester). nih.gov This active ester is less reactive than the O-acylisourea but more stable and less prone to side reactions like racemization in chiral substrates. The tert-butylamine then reacts with this active ester to yield the final amide product. The use of HOBt has been shown to improve reaction rates and product purity in carbodiimide-mediated couplings. nih.gov

The general mechanism involving a carbodiimide coupling reagent is outlined below:

StepReactantsIntermediate/ProductDescription
19H-Xanthene-9-carboxylic acid + Carbodiimide (e.g., DCC)O-acylisourea intermediateThe carboxylic acid adds to the C=N bond of the carbodiimide. researchgate.net
2O-acylisourea intermediate + tert-ButylamineThis compound + Urea byproductThe amine attacks the activated carbonyl group, forming the amide.
Alternative Step 2aO-acylisourea intermediate + HOBtHOBt-ester + Urea byproductHOBt acts as a nucleophile, forming an active ester. nih.gov
Alternative Step 2bHOBt-ester + tert-ButylamineThis compound + HOBtThe amine reacts with the active ester to give the final product.

Detailed kinetic studies specifically for the synthesis of this compound are not extensively reported in the literature. However, the kinetics of the reaction can be inferred from general studies on amide bond formation.

The rate of the reaction is highly dependent on the chosen synthetic pathway.

Acyl Chloride Pathway: The reaction of an acyl chloride with an amine is typically very fast. The rate-determining step is usually the formation of the tetrahedral intermediate. The reaction rate is influenced by the concentration of both the acyl chloride and the amine, as well as the solvent polarity.

The steric hindrance of the tert-butyl group on the amine can also influence the reaction kinetics. The bulky nature of the tert-butyl group can slow down the rate of nucleophilic attack compared to less hindered primary amines. This steric effect would be a significant factor in both the acyl chloride and coupling reagent pathways.

Further dedicated kinetic studies, potentially using techniques like in-situ infrared spectroscopy or nuclear magnetic resonance spectroscopy, would be necessary to precisely determine the rate constants and reaction orders for the synthesis of this compound under various conditions.

Advanced Structural Characterization and Conformational Analysis of N Tert Butyl 9h Xanthene 9 Carboxamide

X-ray Crystallographic Analysis of N-tert-butyl-9H-xanthene-9-carboxamide

Despite the utility of this technique, a search of the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, and the broader scientific literature did not yield a crystal structure for this compound. nih.gov For related compounds, such as methyl 9H-xanthene-9-carboxylate, the xanthene unit is typically bent. researchgate.net

Crystal Packing and Intermolecular Interactions

Analysis of a crystal structure provides insights into how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. For this compound, one would expect several types of interactions. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), which would likely lead to the formation of hydrogen-bonded chains or dimers in the solid state. nih.gov The aromatic xanthene rings could participate in π-π stacking interactions, while the tert-butyl group, being bulky and hydrophobic, would influence the packing arrangement through van der Waals forces.

However, without experimental crystallographic data, any description of the specific intermolecular interactions and packing motif for this compound remains speculative.

Polymorphism and Solid-State Modifications

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, including solubility and melting point. The study of polymorphism is critical in fields such as pharmaceuticals and materials science.

There is no information available in the scientific literature regarding the existence of polymorphs or other solid-state modifications of this compound. The investigation of polymorphism would require extensive screening of crystallization conditions, followed by characterization of the resulting solid forms using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Detailed Spectroscopic Analysis of this compound

Spectroscopic techniques are fundamental for elucidating the structure, conformation, and electronic properties of molecules.

High-Resolution NMR Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. nist.gov For this compound, ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the number and types of hydrogen and carbon atoms.

The bulky tert-butyl group is expected to significantly influence the conformational dynamics of the molecule, particularly rotation around the amide C-N bond. Variable-temperature NMR experiments could be employed to study this rotational barrier. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information on through-space proximities between protons, helping to define the preferred conformation in solution.

While ¹H and ¹³C NMR data for various related compounds with tert-butyl or xanthene moieties are available, specific, detailed NMR studies focusing on the conformational dynamics of this compound have not been found in the reviewed literature.

Table 1: Expected ¹H and ¹³C NMR Resonances for this compound (Note: This table is predictive and not based on experimental data for the title compound)

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃) 1.0 - 1.5 28 - 30 (methyls), 50 - 52 (quaternary C)
Methine (C9-H) 4.5 - 5.5 45 - 55
Aromatic (Ar-H) 7.0 - 8.0 115 - 135
Amide (N-H) 5.5 - 8.5 -
Carbonyl (C=O) - 165 - 175

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (the "Amide I" band, typically 1630-1680 cm⁻¹), and the N-H bend coupled with C-N stretch (the "Amide II" band, around 1550 cm⁻¹). The aromatic C-H and C=C stretching vibrations of the xanthene core would also be prominent. Shifts in the N-H and C=O stretching frequencies can provide evidence of hydrogen bonding. nih.gov

A search of the literature did not yield any published FT-IR or Raman spectra specifically for this compound.

Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: This table is predictive and not based on experimental data for the title compound)

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amide N-H stretch 3200 - 3400
Amide C=O stretch (Amide I) 1630 - 1680
Amide N-H bend (Amide II) 1510 - 1570
Aromatic C-H stretch 3000 - 3100
Aromatic C=C stretch 1450 - 1600
Alkyl C-H stretch 2850 - 3000

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, including UV-visible absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule and its photophysical properties.

The UV-visible absorption spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic xanthene system. The presence of the carbonyl group of the amide may also give rise to a weaker n-π* transition. spectrabase.com

Many xanthene derivatives are known to be fluorescent. researchgate.net If this compound is fluorescent, its emission spectrum, quantum yield (the efficiency of converting absorbed light to emitted light), and fluorescence lifetime would be key parameters to characterize its optical properties. These properties are highly dependent on the molecular structure and environment.

No specific experimental data on the electronic absorption or emission properties of this compound could be located in the surveyed scientific literature.

Conformational Preferences and Stereochemistry of this compound

Rotational Barriers and Energetic Landscapes

The rotation around the amide C-N bond in this compound is a key dynamic process that influences its conformational state. Due to the partial double bond character of the amide linkage, this rotation is restricted, leading to a significant energy barrier. azom.comnanalysis.com This barrier separates different rotamers, which can be experimentally observed and quantified using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netnih.gov

The energetic landscape of the molecule is a complex surface defined by the potential energy as a function of various rotational and torsional angles. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping this landscape and identifying the lowest energy conformations and the transition states that connect them. nih.govresearchgate.netresearchgate.net For amides, the rotational barrier is influenced by both steric hindrance and electronic effects. researchgate.netresearchgate.net The bulky tert-butyl group imposes considerable steric strain, which can affect the planarity of the amide group and, consequently, the rotational barrier.

Table 1: Representative Rotational Energy Barriers in Amides

CompoundMethodRotational Barrier (kcal/mol)
N,N-dimethylacetamideDynamic NMR~18-21
3-[(E)-(dimethylamino)methylidene]-1,1-dimethylureaDynamic NMR16.4 (amide bond)
IsonicotinamideDynamic NMR & Ab Initio14.1

This table presents data for analogous amide-containing compounds to provide a general context for the expected rotational barrier in this compound. Specific data for the title compound is not available in the provided search results.

Chiral Considerations in this compound Synthesis and Structure

The 9-position of the xanthene ring in this compound is a prochiral center. Substitution at this position can lead to the formation of a stereocenter, rendering the molecule chiral. The synthesis of enantiomerically pure forms of such compounds is a significant challenge and a key area of research in stereoselective synthesis.

The development of synthetic routes to access a single enantiomer of this compound would likely involve the use of chiral auxiliaries or asymmetric catalysis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. nih.govharvard.edu For instance, a chiral amine could be used to form the amide bond, or a chiral base could be employed in a deprotonation-alkylation sequence at the 9-position of a suitable xanthene precursor.

Another approach involves the stereoselective functionalization of the 9-position of the xanthene core. researchgate.net This could be achieved through methods such as enantioselective B-H functionalization of related boron-containing compounds, which has been shown to be effective in creating stereocenters with high enantioselectivity. nih.gov The synthesis of specific 9-substituted xanthenes has been explored, although not with a focus on creating chiral centers in all cases. rsc.org

The synthesis of related 9H-xanthene-9-carboxylic acid amides has been reported in the context of developing mGlu1 receptor enhancers, indicating the pharmaceutical relevance of this molecular scaffold. researchgate.net Achieving stereocontrol in the synthesis of these derivatives would be crucial for understanding their structure-activity relationships, as different enantiomers can exhibit distinct biological activities.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of Reaction Controlled
Evans' OxazolidinonesAldol, Alkylation, Diels-Alder Reactions
Pseudoephedrine/PseudoephenamineAlkylation Reactions
CamphorsultamVarious C-C bond forming reactions
(R)- and (S)-1-PhenylethylamineAmide formation and subsequent transformations

This table lists common chiral auxiliaries that could potentially be employed in the asymmetric synthesis of this compound, based on general principles of stereoselective synthesis.

Theoretical and Computational Investigations of N Tert Butyl 9h Xanthene 9 Carboxamide

Quantum Chemical Calculations on N-tert-butyl-9H-xanthene-9-carboxamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and electronic properties of molecules. For a compound like this compound, DFT calculations would be employed to determine its most stable three-dimensional structure. This process, known as geometric optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

For xanthene derivatives, DFT has been successfully used to study their structural and electronic characteristics. For instance, studies on other xanthene compounds have utilized functionals like B3LYP in combination with various basis sets to achieve results that correlate well with experimental data where available.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for determining the energetic profile of a molecule. While computationally more demanding than DFT, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energy calculations.

For this compound, these methods could be used to calculate a precise energy of the optimized structure and to explore the energy barriers associated with conformational changes, such as the rotation around the amide bond. This information is critical for understanding the molecule's flexibility and the relative stability of different conformers.

Molecular Dynamics Simulations for Dynamic Behavior of this compound

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time.

MD simulations in a solvent environment can be used to explore the conformational landscape of this compound. By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most populated conformations in solution. This is particularly important for understanding how the molecule behaves in a biological or chemical system, as its conformation can significantly influence its activity. The presence of the bulky tert-butyl group is expected to influence the accessible conformations of the amide linkage.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental measurements to validate the theoretical models.

For this compound, time-dependent DFT (TD-DFT) would be the method of choice for predicting its UV-Vis absorption spectrum. This involves calculating the energies of electronic transitions from the ground state to various excited states. The results would provide theoretical absorption maxima (λmax) that could be compared with experimentally measured spectra.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. For example, the characteristic stretching frequencies of the C=O and N-H bonds in the carboxamide group could be predicted and compared with experimental IR data.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed. These theoretical predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure. For complex molecules, computational data can be indispensable in assigning specific peaks to the correct atoms.

While no specific computational studies on this compound are available, the table below illustrates the type of data that would be generated from such investigations, based on general knowledge of similar compounds.

Computational MethodPredicted ParameterTypical Application
DFT (e.g., B3LYP/6-31G)Optimized Bond Lengths and AnglesStructural Elucidation
DFT (e.g., B3LYP/6-31G)HOMO-LUMO Energy GapReactivity Prediction
TD-DFTUV-Vis Absorption Maxima (λmax)Electronic Spectra Analysis
DFTVibrational Frequencies (IR, Raman)Vibrational Spectra Assignment
GIAO-DFT¹H and ¹³C NMR Chemical ShiftsNMR Spectra Interpretation
Molecular DynamicsConformational DistributionDynamic Behavior in Solution

Computational Design of this compound Analogs

The rational design of analogs of this compound is significantly enhanced through the use of theoretical and computational chemistry. These in silico methods provide deep insights into the structural, electronic, and physicochemical properties of molecules, allowing for the prediction of their biological activity and the targeted design of more potent and selective derivatives. Key computational strategies employed in the design of xanthene carboxamide analogs include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) calculations.

Computational approaches are instrumental in modern drug discovery, offering a cost-effective and time-efficient means to screen and design novel compounds. mdpi.com For complex scaffolds like the xanthene nucleus, these methods help to elucidate the key structural features required for a desired biological effect. By modeling the interactions between a ligand and its target receptor, researchers can predict binding affinities and modes of action, thereby guiding the synthesis of new analogs with improved properties. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are a important tool in the design of novel therapeutic agents. These methods involve the development of mathematical models that correlate the structural or property descriptors of a series of compounds with their biological activity. For analogs related to the xanthene carboxamide framework, both 2D and 3D-QSAR studies have been effectively utilized.

In a study on a series of N-Substituted Dibenzo[a,j]xanthene-3,11-dicarboxamide derivatives, 2D-QSAR models were developed using techniques such as multiple linear regression (MLR) and multiple nonlinear regression (MNLR). mdpi.comresearchgate.net These models successfully predicted the antiproliferative activity of the compounds with a high degree of statistical significance, as indicated by the correlation coefficients (R²) and test set validation (R²_test). mdpi.comresearchgate.net

Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have provided three-dimensional insights into the structure-activity relationships of xanthene derivatives. researchgate.net These studies generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence biological activity. researchgate.net For instance, such analyses might reveal that bulky substituents on the xanthene core are favorable for activity, while specific hydrogen bonding interactions are crucial for receptor binding. The statistical robustness of these models is often confirmed through high Q² and R² values. mdpi.comresearchgate.net

Table 1: Representative Statistical Data from QSAR Studies on Xanthene Analogs

ModelR²_testApplication
MLR 0.88-0.86Prediction of antiproliferative activity. mdpi.comresearchgate.net
MNLR 0.897-0.908Prediction of antiproliferative activity. mdpi.comresearchgate.net
CoMFA 0.8570.612-3D analysis of structural requirements for activity. researchgate.net
CoMSIA 0.740.564-3D analysis of structural requirements for activity. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is invaluable for designing analogs of this compound by visualizing potential binding modes and key interactions within the active site of a biological target.

For example, in silico docking studies on xanthene derivatives have been used to investigate their binding affinity to targets such as DNA and various enzymes. researchgate.net These studies calculate a binding energy, which indicates the stability of the ligand-receptor complex; a lower binding energy suggests a more stable interaction. researchgate.net Docking simulations can identify crucial hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the binding affinity. nih.gov

In research focused on novel xanthene-based compounds, molecular docking has been used to support experimental findings on their antihyperlipidemic effects by showing robust binding interactions with key residues of the target receptor. nih.gov Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of designing this compound analogs, DFT calculations are employed to determine optimized geometries and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. DFT studies can also be used to calculate the molecular electrostatic potential (MEP), which provides a visual representation of the charge distribution on the molecule and helps in identifying regions susceptible to electrophilic or nucleophilic attack. These theoretical calculations are often in good agreement with experimental results and provide a deeper understanding of the structure-property relationships. nih.gov

Table 2: Theoretical Parameters from DFT Studies on Xanthene Analogs

ParameterSignificanceTypical Application
HOMO Energy Relates to the ability to donate an electron.Prediction of reactivity and interaction with electrophiles.
LUMO Energy Relates to the ability to accept an electron.Prediction of reactivity and interaction with nucleophiles.
HOMO-LUMO Gap Indicates chemical stability and reactivity.Assessing the kinetic stability of designed analogs.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and reactive sites.Identifying sites for potential hydrogen bonding or other interactions. nih.gov

Through the integrated application of these computational methodologies, researchers can rationally design novel analogs of this compound with potentially enhanced biological profiles. This in silico approach significantly streamlines the drug discovery process, allowing for the prioritization of the most promising candidates for synthesis and further experimental evaluation.

Reactivity, Derivatization, and Transformation of N Tert Butyl 9h Xanthene 9 Carboxamide

Modifications at the Xanthene Core of N-tert-butyl-9H-xanthene-9-carboxamide

The xanthene nucleus, with its two benzene (B151609) rings fused to a central pyran ring, is susceptible to reactions typical of electron-rich aromatic compounds.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. nih.govmasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic pi system, which disrupts aromaticity to form a carbocation intermediate, followed by deprotonation to restore the aromatic ring. masterorganicchemistry.com In the xanthene system, the ethereal oxygen atom acts as an activating group, directing incoming electrophiles to the ortho and para positions of the benzene rings.

Common EAS reactions applicable to the xanthene core include:

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the active nitronium ion (NO₂⁺). wikipedia.org For instance, the nitration of a related benzothioxanthene has been demonstrated to occur selectively with fuming nitric acid in dichloromethane (B109758). rsc.orgrsc.org A similar regioselectivity would be expected for this compound.

Halogenation: The installation of halogen atoms (e.g., Br, Cl) can be accomplished using elemental halogens, often with a Lewis acid catalyst. khanacademy.org Halogenated xanthenes, such as eosin (B541160) Y and rose bengal, are well-known dyes and demonstrate that the xanthene core is readily halogenated. nih.gov The synthesis of fluorescein (B123965), a prominent xanthene dye, often involves halogenation steps. youtube.com

Friedel-Crafts Reactions: This class of reactions allows for the attachment of alkyl (alkylation) or acyl (acylation) groups. Friedel-Crafts acylation, in particular, is used in the synthesis of xanthene dyes from substituted phenols and phthalic anhydride (B1165640), catalyzed by a Brønsted acid like sulfuric acid. wpmucdn.comacs.org Intramolecular Friedel-Crafts reactions have also been developed to synthesize novel xanthene derivatives, using trifluoroacetic acid to catalyze the cyclization of alkene precursors. beilstein-journals.orgnih.govnih.gov

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Xanthene Analogs
Reaction TypeReagents & ConditionsSubstrate (Analog)Product TypeReference(s)
NitrationFuming HNO₃, CH₂Cl₂BenzothioxantheneMono-nitro derivative rsc.orgrsc.org
Friedel-Crafts AcylationPhthalic Anhydride, H₂SO₄, 180°CResorcinolFluorescein (Xanthene Dye) wpmucdn.com
Intramolecular Friedel-Crafts AlkylationTrifluoroacetic acid (TFA), room tempAlkene-substituted diaryl ether9-Methyl-9-arylxanthene beilstein-journals.orgnih.gov
Halogenation (Iodination)I₂, NaHCO₃FluoresceinIodinated Fluorescein researchgate.net

Metalation and Cross-Coupling Reactions

Metalation, particularly lithiation, followed by cross-coupling reactions provides a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds.

Metalation: Directed ortho-metalation can be achieved by treating an aromatic compound with a strong base like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). youtube.comacs.org For the xanthene core, lithiation can occur at the positions ortho to the ether oxygen. Research on dibromo-xanthene derivatives shows that lithiation can be performed using n-BuLi at low temperatures (e.g., -25 to -78 °C), creating a reactive organolithium species. researchgate.netresearchgate.net This intermediate can then be quenched with various electrophiles to introduce new functional groups.

Cross-Coupling Reactions: Once a halogen or triflate group is installed on the xanthene core (via EAS or other methods), palladium-catalyzed cross-coupling reactions become accessible.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. wikipedia.org It is a versatile method for synthesizing biaryl compounds and could be used to attach new aryl or alkyl groups to the xanthene skeleton.

Radical Cross-Coupling: Metal-free cross-coupling reactions have also been developed. A notable example is the radical-radical cross-coupling of xanthene itself with sulfonyl hydrazides, using tert-butyl hydroperoxide (TBHP) as an oxidant, to form 9-sulfonylated xanthene derivatives. rsc.orgresearchgate.netnih.gov While this reaction occurs at the C9 position of the parent xanthene, it highlights the potential for radical-based functionalization. Electrochemical methods have also been employed for the dehydrogenative cross-coupling of xanthenes with ketones. rsc.org

Table 2: Examples of Metalation and Cross-Coupling on Xanthene Systems
Reaction TypeReagents & ConditionsSubstrate (Analog)Product TypeReference(s)
Lithiationn-Butyllithium, n-hexane/diethyl ether, -25°CDibromo-xanthene derivativeDilithiated xanthene intermediate researchgate.net
Radical C-H SulfonylationSulfonyl hydrazide, TBHP, O₂, 70°C9H-Xanthene9-(Alkyl/Aryl)sulfonyl-9H-xanthene rsc.orgresearchgate.netnih.gov
Electrochemical C-H AlkylationKetone, Electrolysis, Room temp.9H-Xanthene9-Alkyl-9H-xanthene rsc.org
Multicomponent CouplingAryne, DMF, Active methylene (B1212753), ThiolAryne PrecursorFunctionalized Xanthene nih.gov

Functionalization at the Carboxamide Moiety of this compound

The N-tert-butyl carboxamide group offers sites for further reaction, primarily at the amide nitrogen and the carbonyl carbon.

N-Alkylation and Acylation Reactions

The secondary amide in this compound contains an N-H bond that can be deprotonated to form an amidate anion. This nucleophilic nitrogen can then react with electrophiles like alkyl halides or acyl chlorides.

N-Alkylation: The direct N-alkylation of amides typically requires a strong base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with an alkyl halide. stackexchange.com Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). stackexchange.comresearchgate.net Catalytic methods using transition metals (e.g., palladium, nickel, manganese) have been developed for the N-alkylation of amides using alcohols as the alkylating agents, which is considered an environmentally friendly approach. researchgate.netrsc.org Given the steric bulk of the tert-butyl group, these reactions may require forcing conditions. Asymmetric alkylation has been achieved on related N'-tert-butanesulfinyl amidines, demonstrating that the tert-butyl group does not preclude reactivity at an adjacent position. nih.gov

Hydrolysis and Amide Bond Modifications

The amide bond is generally robust due to resonance stabilization. However, it can be cleaved under specific conditions.

Hydrolysis: Amide hydrolysis, which converts the amide back to its parent carboxylic acid (9H-xanthene-9-carboxylic acid) and amine (tert-butylamine), typically requires harsh conditions such as prolonged heating with strong aqueous acid or base. masterorganicchemistry.com The steric hindrance provided by the N-tert-butyl group in this compound would likely increase its resistance to hydrolysis compared to less hindered amides. acs.orgacs.org Studies on sterically hindered amides show that high temperatures are often necessary, and in some cases, alkaline hydrolysis can lead to nitrile formation as a side reaction. acs.orgyoutube.com Milder, non-aqueous hydrolysis methods have been developed using poorly solvated hydroxide (B78521) anions (e.g., NaOH in MeOH/CH₂Cl₂) which can be effective even for crowded esters and amides at room temperature. arkat-usa.org

Table 3: General Conditions for Amide Hydrolysis
Condition TypeReagents & ConditionsProduct(s)NotesReference(s)
Acidic HydrolysisConcentrated HCl or H₂SO₄, Heat (reflux)Carboxylic Acid + Ammonium (B1175870) SaltStandard, but harsh conditions required. masterorganicchemistry.com
Basic HydrolysisConcentrated NaOH or KOH, Heat (reflux)Carboxylate Salt + AmineCommon method; high temperatures often needed for hindered amides. youtube.com
Non-aqueous HydrolysisNaOH, MeOH/CH₂Cl₂ or Dioxane/MeOH, Room Temp. or RefluxCarboxylate Salt + AmineMilder conditions, effective for sterically hindered substrates. arkat-usa.org

Cycloaddition Reactions and Formation of Polycyclic Derivatives

Cycloaddition reactions offer a pathway to construct new rings and build complex polycyclic architectures from the xanthene scaffold. While specific cycloaddition examples involving this compound are not prominently documented, the reactivity of the xanthene core and related systems suggests several possibilities.

Diels-Alder Type Reactions: The aromatic rings of the xanthene could potentially act as a diene in a Diels-Alder reaction if appropriately activated, although this would require overcoming the aromatic stabilization energy. More plausibly, functional groups introduced onto the xanthene core could participate in cycloadditions. For example, a diene substituent could undergo a [4+2] cycloaddition with a dienophile.

Dipolar Cycloadditions: The synthesis of xanthone-1,2,3-triazole dyads has been achieved via the copper-catalyzed 1,3-dipolar cycloaddition of alkyne-functionalized xanthones with azides ("click chemistry"). researchgate.net This demonstrates that if an alkyne or azide (B81097) functionality were installed on the xanthene core of the title compound, it could readily participate in such powerful bond-forming reactions.

Reactions with Arynes: The reaction of cyclopropenones with arynes (generated in situ) has been shown to produce spirocyclic xanthene–cyclopropene motifs through a cascade of a formal [2+2] cycloaddition, electrocyclic ring-opening, and a terminating [4+2] cycloaddition. acs.org This highlights how highly reactive intermediates can engage the xanthene system to rapidly build molecular complexity.

Photochemical and Thermal Transformations of this compound

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the photochemical and thermal transformations of this compound. While research exists on the thermal and photochemical behavior of related structures, such as other xanthene derivatives or molecules containing tert-butyl groups, this information is not directly applicable to the specific reactivity of this compound.

Therefore, this section cannot provide detailed research findings or data tables on the photochemical and thermal transformations of this compound as such information is not available in the public scientific domain.

Exploration of Non Biological Applications of N Tert Butyl 9h Xanthene 9 Carboxamide

N-tert-butyl-9H-xanthene-9-carboxamide as a Ligand in Coordination Chemistry

There is no available scientific literature on the use of this compound as a ligand in coordination chemistry.

Synthesis and Characterization of Metal Complexes

No studies have been found that report the synthesis and characterization of metal complexes involving this compound as a ligand. While methods for synthesizing metal complexes with various amide-based or xanthene-based ligands are well-established, rsc.orgnih.govnih.gov these have not been applied to this specific compound.

Catalytic Activity of this compound-Metal Complexes in Organic Reactions

In the absence of synthesized metal complexes, there is consequently no information regarding the catalytic activity of this compound-metal complexes in any organic reactions. Research has been conducted on the catalytic applications of complexes with other xanthene-based ligands, but not with the title compound. rsc.org

Role of this compound in Supramolecular Chemistry

Specific research detailing the role of this compound in supramolecular chemistry is not present in the current body of scientific literature.

Host-Guest Interactions and Molecular Recognition

There are no documented studies on the host-guest interactions or molecular recognition capabilities of this compound. The principles of host-guest chemistry are often explored with various macrocyclic or specifically designed molecules, but this compound has not been investigated for such properties. thno.orgresearchgate.net

Self-Assembly Processes and Nanostructure Formation

The ability of this compound to undergo self-assembly or form nanostructures has not been reported. Studies on the self-assembly of other xanthene derivatives exist, which are influenced by the specific substituents on the xanthene core, but no such data is available for the this compound. researchgate.net

This compound in Materials Science and Optics

There is no available research on the application of this compound in the fields of materials science or optics. The optical properties of some other xanthene derivatives have been investigated, but these findings are specific to their unique structures and cannot be attributed to this compound without direct experimental evidence. researchgate.net

Fluorescent Probes and Sensors Design (Non-biological application focus)

The design of fluorescent sensors for non-biological targets, such as environmental metal ions, is a significant area of research. The fundamental design of such a sensor involves a fluorophore (the signaling unit) linked to a receptor (the recognition unit). The xanthene moiety serves as an excellent fluorophore due to its high quantum yield and photostability. The carboxamide group, particularly in this compound, can act as an effective recognition and binding site for various analytes, especially metal ions.

The general mechanism for sensing often relies on processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). In a typical scenario, the lone pair of electrons on the amide nitrogen can quench the fluorescence of the xanthene ring via PET. Upon binding of a metal cation to the carboxamide group, this quenching pathway is disrupted, leading to a "turn-on" fluorescent response. The bulky N-tert-butyl group provides steric hindrance that can influence the selectivity of the sensor for specific ions and enhance its solubility in various media.

While direct studies on this compound as a non-biological sensor are not extensively documented, the principles are well-established with analogous structures. For instance, various carboxamide-based fluorescent sensors have demonstrated high selectivity and sensitivity for detecting metal ions in environmental samples. researchgate.netekb.eg A pyridine-2,6-dicarboxamide based ligand, for example, showed a selective response to Mg²⁺ and Ni²⁺ ions with detection limits in the nanomolar range. researchgate.net Similarly, other xanthene-based probes have been developed for the detection of Cu²⁺ and Hg²⁺. researchgate.net These examples underscore the potential of the xanthene-carboxamide framework for creating robust chemical sensors for non-biological monitoring.

Table 1: Performance of Representative Carboxamide-Based Fluorescent Metal Ion Sensors

Sensor BaseTarget AnalyteDetection LimitSensing MechanismReference
Pyridine-2,6-dicarboxamideMg²⁺2.15 x 10⁻⁸ MFluorescence Quenching researchgate.net
Pyridine-2,6-dicarboxamideNi²⁺4.80 x 10⁻⁸ MFluorescence Quenching researchgate.net
Coumarin-Rhodamine (Xanthene)Cu²⁺2.02 x 10⁻⁷ MRing Opening researchgate.net
Coumarin-Rhodamine (Xanthene)Hg²⁺6.11 x 10⁻⁸ MRing Opening researchgate.net

Incorporation into Polymers and Advanced Materials (Structural component)

The rigid and photophysically active nature of the xanthene skeleton makes its derivatives prime candidates for integration into advanced functional materials. One of the most prominent non-biological applications is in the field of Organic Light-Emitting Diodes (OLEDs). hohance.comossila.com Xanthene-containing molecules, particularly those with a spiro[fluorene-9,9′-xanthene] (SFX) core, are utilized as host materials in the emissive layer of OLEDs. nih.govresearchgate.net

The role of the host material is to accept electrical charges and transfer energy efficiently to a guest dopant molecule, which then emits light. The key properties required for a host material are a high triplet energy, good thermal and morphological stability, and balanced charge transport capabilities. The rigid structure of the xanthene core in this compound contributes to a high glass transition temperature (Tg), which prevents the material from deforming or degrading at the operating temperatures of the device. researchgate.net The bulky tert-butyl group further enhances this morphological stability by preventing close packing of molecules, which can lead to undesirable quenching effects.

Derivatives of SFX have been successfully used to create highly efficient green and blue phosphorescent OLEDs (PHOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs. nih.govresearchgate.net These devices exhibit low turn-on voltages and high external quantum efficiencies (EQE). researchgate.net Another innovative application involves embedding xanthene-based sensor molecules into polymer nanofibers, creating materials for real-time visual detection of analytes like metal ions. researchgate.net The incorporation of this compound into such polymer backbones could yield materials with built-in sensing capabilities or enhanced optoelectronic properties.

Table 2: Performance of OLEDs Utilizing Xanthene-Based Host Materials

Host MaterialOLED TypeMax. External Quantum Efficiency (EQE)Turn-on VoltageReference
SFX-PF (Green)PHOLED13.2%3.0 V researchgate.net
SFX-PF (Blue)PHOLED7.5%2.8 V researchgate.net
2'-TRZSFXTADF-OLED18.8%Not Specified nih.gov
p-XanCarDipha (Double Host)Green PHOLED20.93%Not Specified researchgate.net

This compound as a Building Block for Complex Architectures

Beyond its direct use, this compound serves as a valuable building block for the bottom-up synthesis of larger, more complex molecular and supramolecular architectures. nih.gov The field of supramolecular chemistry relies on molecular components (building blocks) that can self-assemble into larger, ordered structures through non-covalent interactions.

A notable example is the synthesis of a new class of macrocycles called "xanthene[n]arenes". nih.govchemrxiv.orgnih.gov These large, bowl-shaped molecules are constructed from xanthene monomers and have potential applications in host-guest chemistry, molecular recognition, and the construction of molecular capsules. nih.govnih.govresearchgate.netresearchgate.net The synthesis of these macrocycles demonstrates that the xanthene unit is a robust and versatile component for creating large, conformationally restricted structures.

The this compound molecule is particularly well-suited for this role. It possesses a rigid, well-defined three-dimensional structure. The amide functional group provides a handle for further synthetic modification, allowing it to be linked to other molecules to form dimers, oligomers, or macrocycles. For instance, the amide can be hydrolyzed back to the carboxylic acid and then re-functionalized, or it can participate in hydrogen bonding to direct the self-assembly of supramolecular structures. researchgate.net The stereochemistry at the C9 position, bearing the carboxamide group, provides a defined vector for building complex three-dimensional architectures. This makes the compound a powerful tool for crystal engineering and the rational design of functional supramolecular materials. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for N Tert Butyl 9h Xanthene 9 Carboxamide

Advanced Synthetic Strategies for N-tert-butyl-9H-xanthene-9-carboxamide and its Analogs

Future synthetic research will likely focus on developing more efficient, sustainable, and diverse methods for the preparation of this compound and its derivatives. While traditional methods for forming amide bonds are well-established, emerging strategies are expected to offer significant improvements in yield, atom economy, and environmental impact.

One promising direction is the advancement of one-pot multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single step, offer a highly efficient route to complex molecules. scholarsresearchlibrary.com Future research could aim to develop an MCR protocol for the direct synthesis of this compound from simple precursors, potentially by combining a xanthene formation step with a subsequent amidation.

Green chemistry principles will also be a major driver of innovation. This includes the use of environmentally benign solvents, such as water, and the development of reusable catalysts. researchgate.net For instance, new synthetic routes might employ catalytic systems that can be easily recovered and reused, minimizing waste and cost. researchgate.net Furthermore, exploring electrochemical and metal-free synthesis methodologies could provide greener and more efficient alternatives to traditional approaches. nih.gov

The synthesis of novel analogs of this compound is another critical area of future research. This will involve the introduction of various functional groups onto the xanthene backbone to modulate the compound's electronic, optical, and steric properties. The development of selective C-H activation techniques could enable the direct functionalization of the xanthene core, providing access to a wide range of derivatives that are currently difficult to synthesize. researchgate.net

Synthetic StrategyPotential AdvantagesFuture Research Focus
One-Pot Multicomponent ReactionsIncreased efficiency, reduced waste, simplified procedures.Development of a direct, one-pot synthesis of the target compound and its analogs.
Green Chemistry ApproachesUse of eco-friendly solvents, reusable catalysts, reduced environmental impact. researchgate.netExploration of water-based syntheses and recyclable catalytic systems.
Electrochemical and Metal-Free SynthesisAvoidance of toxic heavy metals, milder reaction conditions. nih.govDesign of novel electrochemical and organocatalytic routes to xanthene carboxamides.
C-H Activation/FunctionalizationDirect modification of the xanthene core, access to novel analogs. researchgate.netDevelopment of selective methods for functionalizing the aromatic rings of the xanthene scaffold.

Integration of this compound into Novel Functional Materials

The rigid and photophysically active xanthene scaffold makes this compound a promising building block for a variety of functional materials. Future research is expected to explore its incorporation into materials for applications in electronics, sensing, and bioimaging.

In the field of organic electronics , xanthene derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netuky.edu The introduction of the this compound moiety into polymer backbones or as a component in small-molecule organic semiconductors could lead to materials with tailored electronic properties. The bulky tert-butyl group could play a crucial role in controlling intermolecular packing in the solid state, which is a key factor in determining charge transport characteristics. uky.edu

Xanthene-based dyes are well-known for their fluorescent properties, and a major future challenge is the development of new dyes that operate in the near-infrared (NIR) region . researchgate.netnih.gov NIR dyes are highly valuable for biological imaging due to the reduced scattering and absorption of light by tissues at these wavelengths. Future research will likely focus on modifying the electronic structure of the xanthene core in this compound analogs to shift their absorption and emission maxima into the NIR range. researchgate.net

Furthermore, the xanthene scaffold can be functionalized to create chemosensors that exhibit changes in their fluorescence properties upon binding to specific analytes. The amide group in this compound provides a convenient handle for attaching receptor units that can selectively interact with ions or small molecules. Future work will involve the design and synthesis of such sensor molecules and the investigation of their sensing performance.

Application AreaKey PropertiesFuture Research Directions
Organic ElectronicsCharge transport, solid-state packing, photoluminescence. researchgate.netuky.eduIncorporation into polymers and small molecules for OLEDs and OFETs; studying the effect of the tert-butyl group on material properties.
Near-Infrared (NIR) DyesLong-wavelength absorption and emission, high quantum yield. researchgate.netnih.govChemical modification of the xanthene core to achieve NIR operation for bioimaging applications.
ChemosensorsSelective binding, fluorescence modulation.Design and synthesis of derivatives with specific recognition moieties for sensing applications.

Development of Highly Efficient Catalytic Systems Based on this compound Ligands

The rigid backbone of the xanthene molecule makes it an excellent scaffold for the design of bidentate ligands for transition metal catalysis. The well-known "Xantphos" ligand family, which features a xanthene backbone with phosphine groups, has demonstrated high efficacy in various catalytic reactions. Future research is expected to explore the potential of this compound and its derivatives as a new class of ligands.

The amide nitrogen and potentially other donor atoms introduced onto the xanthene framework could coordinate to a metal center, creating a well-defined catalytic environment. The steric bulk of the tert-butyl group could be advantageous in controlling the selectivity of catalytic transformations. researchgate.net For example, it could create a specific chiral pocket around the metal center, leading to high enantioselectivity in asymmetric catalysis.

Future research in this area will involve the synthesis of a library of xanthene-carboxamide ligands with varying electronic and steric properties. These ligands will then be coordinated to a range of transition metals, and the resulting complexes will be screened for their catalytic activity in important organic reactions, such as cross-coupling reactions, hydrogenations, and hydroformylations. The development of catalyst systems that can operate under mild conditions and with low catalyst loadings will be a key objective. mdpi.com

Ligand Design FeaturePotential Catalytic AdvantageFuture Research Focus
Rigid Xanthene BackboneWell-defined coordination geometry, enhanced catalyst stability.Synthesis and evaluation of new xanthene-based ligands.
Sterically Demanding Tert-butyl GroupControl of selectivity, potential for asymmetric catalysis. researchgate.netInvestigation of the role of steric bulk in directing reaction outcomes.
Tunable Electronic PropertiesOptimization of catalyst activity and stability.Synthesis of a library of ligands with diverse electronic substituents.

Theoretical Advances in Understanding Complex Interactions and Transformations

Computational chemistry is expected to play an increasingly important role in guiding the future development of this compound and its applications. Theoretical studies can provide fundamental insights into the structure, properties, and reactivity of this molecule and its derivatives, thereby accelerating the discovery of new materials and catalysts.

Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, molecular orbitals, and spectroscopic properties of novel this compound analogs. researchgate.net This will aid in the rational design of molecules with desired optical and electronic characteristics for applications in functional materials. For instance, theoretical calculations can help identify modifications to the xanthene core that will lead to a red-shift in its fluorescence spectrum.

Molecular dynamics (MD) simulations can be used to study the intermolecular interactions and self-assembly behavior of this compound derivatives in the condensed phase. researchgate.net This is particularly important for understanding the solid-state packing of these molecules in organic electronic devices and for predicting their solubility and processability.

In the context of catalysis, computational modeling can be used to elucidate the mechanisms of catalytic reactions involving xanthene-carboxamide-based metal complexes. By modeling the entire catalytic cycle, researchers can identify the key factors that control the activity and selectivity of the catalyst, providing valuable guidance for the design of more efficient catalytic systems. In-silico studies can also be used to predict the binding affinities of these compounds with biological targets, which could open up new avenues for their application in medicinal chemistry. researchgate.net

Computational MethodApplicationFuture Research Goals
Density Functional Theory (DFT)Prediction of electronic and optical properties. researchgate.netRational design of new functional materials with tailored properties.
Molecular Dynamics (MD) SimulationsStudy of intermolecular interactions and self-assembly. researchgate.netUnderstanding and predicting the morphology of thin films for electronic devices.
Mechanistic ModelingElucidation of catalytic reaction mechanisms.Design of more active and selective catalysts based on mechanistic insights.
In-Silico ScreeningPrediction of biological activity. researchgate.netIdentification of potential new applications in drug discovery.

Q & A

Q. What are the optimal synthetic conditions for N-tert-butyl-9H-xanthene-9-carboxamide?

  • Methodological Answer : The synthesis involves coupling 9H-xanthene-9-carboxylic acid with tert-butylamine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. Reactions are conducted under an inert atmosphere (e.g., nitrogen) in anhydrous dichloromethane at 0–25°C for 12–24 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) yields the compound with >90% purity. Reaction progress is monitored by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : Confirm the presence of the tert-butyl singlet (~1.4 ppm for 9H) and xanthene aromatic protons (6.8–8.2 ppm).
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]+ at m/z 322.2 (calculated for C₁₈H₁₉NO₂).
  • HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time ~6.2 minutes.
  • X-ray Crystallography (if crystalline): Refinement via SHELXL-2018 confirms bond lengths and angles (e.g., C=O bond at 1.22 Å) .

Q. What solvent systems are suitable for stabilizing this compound in experimental settings?

  • Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves well in DMSO, DMF, or dichloromethane. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO ≤0.1%). Stability studies indicate degradation <5% over 48 hours at 4°C in dark conditions .

Advanced Research Questions

Q. How does the tert-butyl substituent affect the photophysical properties of xanthene-based carboxamides?

  • Methodological Answer : The tert-butyl group enhances hydrophobicity (logP ~3.8), improving membrane permeability in cellular assays. Fluorescence studies (λₑₓ = 350 nm, λₑₘ = 450 nm) show a 20% quantum yield increase compared to unsubstituted xanthene carboxamides, attributed to reduced quenching by solvent interactions. Time-resolved spectroscopy reveals a fluorescence lifetime of 4.2 ns, suitable for real-time imaging .

Q. What strategies resolve contradictions in reactivity data during functionalization of this compound?

  • Methodological Answer : Discrepancies in oxidation/reduction outcomes (e.g., quinone vs. amine formation) arise from solvent polarity and catalyst choice. For oxidation:
  • KMnO₄ in acidic conditions yields quinone derivatives (80% yield).
  • CrO₃ in acetone produces over-oxidized byproducts.
    For reduction:
  • LiAlH₄ selectively reduces the carboxamide to amine (70% yield), while NaBH₄ is ineffective.
    Control experiments under inert atmospheres and low temperatures (-78°C) minimize side reactions .

Q. How can computational modeling predict this compound interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target proteins (e.g., cytochrome P450). Key findings:
  • The xanthene core occupies hydrophobic pockets (binding energy -9.2 kcal/mol).
  • The carboxamide forms hydrogen bonds with Arg128 (distance 2.1 Å).
    MD simulations (GROMACS) over 100 ns validate stability (RMSD <2.0 Å). Experimental validation via SPR shows a Kd of 12.3 µM, aligning with computational predictions .

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